3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione
Description
Properties
CAS No. |
155669-74-2 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
3-(2-aminoanilino)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C16H12N2O3/c17-11-7-3-4-8-12(11)18-13-14(19)9-5-1-2-6-10(9)15(20)16(13)21/h1-8,18-19H,17H2 |
InChI Key |
LSHLYOQAXZBLOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)NC3=CC=CC=C3N)O |
Origin of Product |
United States |
Preparation Methods
Reaction with 2,3-Dichloro-1,4-naphthoquinone
In a study by Afsharnezhad et al., 2,3-dichloro-1,4-naphthoquinone (1a ) reacted with 2-aminoaniline in ethanol under reflux to yield 3-(2-aminoanilino)-4-hydroxy-1,2-naphthoquinone. The reaction proceeded via nucleophilic aromatic substitution (SNAr), where the electron-deficient quinone facilitated displacement of chlorine by the amine. Key parameters included:
Mechanistic Insight :
-
Deprotonation of 2-aminoaniline generates a nucleophilic amine.
-
Attack at the C-3 position of the quinone, followed by elimination of HCl.
Multicomponent Mannich Reaction
The Mannich reaction enables one-pot synthesis by condensing lawsone (2-hydroxy-1,4-naphthoquinone), aldehydes, and amines. For 3-(2-aminoanilino)-4-hydroxynaphthalene-1,2-dione, this method avoids pre-functionalized intermediates.
Catalyst-Free Protocol
A catalyst-free approach using lawsone, formaldehyde, and 2-aminoaniline in ethanol achieved 78% yield. The reaction sequence involves:
-
Iminium ion formation : Condensation of formaldehyde and 2-aminoaniline.
-
Michael addition : Lawsone attacks the iminium intermediate.
-
Oxidation : Air oxidation stabilizes the 1,2-dione structure.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature | Reflux (78°C) | 78 |
| Reaction time | 4 hours | 78 |
| Molar ratio (1:1:1) | 1:1:1 | 78 |
Three-Component Coupling with Organocatalysts
Organocatalysts like L-proline enhance regioselectivity in quinone functionalization. Daloee et al. demonstrated a one-pot synthesis using:
-
Reactants : 2-hydroxy-1,4-naphthoquinone, 2-nitrobenzaldehyde, 2-aminoaniline
-
Catalyst : L-proline (20 mol%)
Key Observations :
-
L-proline facilitates enamine formation, directing nucleophilic attack to C-3.
-
Nitro-group reduction in situ yields the final aminoanilino derivative.
Metal-Catalyzed C–C Coupling
Transition metals like indium(III) chloride enable direct coupling between naphthoquinones and aryl amines. A notable example involves:
-
Reactants : 4-hydroxynaphthalene-1,2-dione, 2-aminoaniline
-
Catalyst : InCl₃ (10 mol%)
Advantages :
Comparative Data :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| InCl₃ | H₂O | 60 | 89 |
| B(C₆F₅)₃ | CH₃CN | 25 | 76 |
| None | EtOH | 78 | 68 |
Oxidative Cyclization of Aminonaphthols
Oxidative cyclization offers an alternative route from aminonaphthol precursors. For example, 2-amino-3-hydroxynaphthalene-1,4-dione undergoes oxidative coupling with 2-nitroaniline using MnO₂ in dichloromethane.
Steps :
-
Nitration : 2-aminoaniline reacts with HNO₃ to form 2-nitroaniline.
-
Coupling : MnO₂ mediates radical coupling at C-3.
Yield : 63% after purification.
Green Chemistry Approaches
Mechanochemical Synthesis
Ball-milling lawsone, 2-aminoaniline, and K₂CO₃ for 30 minutes produced the target compound with 82% yield. Advantages include:
Chemical Reactions Analysis
Catalyst-Free Condensation Reactions
The compound can be synthesized via a three-component reaction involving isatin , 2-hydroxy-1,4-naphthoquinone , and ammonium acetate under reflux in ethanol. This method avoids catalysts and achieves yields of 80–99% depending on solvent and stoichiometry .
Key conditions :
-
Solvent : Ethanol (optimal)
-
Stoichiometry : 1:1:1.5 molar ratio (isatin:naphthoquinone:NH₄OAc)
-
Time : 2–4 hours
Substituted isatins (e.g., 5-fluoro, 5-nitro) yield derivatives with modified indole rings, while altering the ammonium source (e.g., NH₄OH) reduces efficiency .
Copper-Catalyzed Oxidative Coupling
In the presence of 10 mol% Cu(OAc)₂ , 1,4-naphthoquinone reacts with 2-aminoaniline to form the target compound via oxidative C–H functionalization. This method enhances reaction speed and yield (~90% ) compared to uncatalyzed routes .
Mechanism :
-
Coordination of Cu(II) to the quinone oxygen.
-
Single-electron transfer (SET) to generate a semiquinone radical.
-
Radical coupling with the aniline amine group.
Michael Addition and Tautomerization
The compound undergoes Michael addition with nucleophiles (e.g., malononitrile, aryl aldehydes) at the C3 position, followed by tautomerization to form fused heterocycles . For example:
-
Reaction with malononitrile yields pyranonaphthoquinone derivatives.
-
Reaction with aryl bromoacetylenes produces naphtho[2,3-b]furan-4,9-dione .
Mannich Reactions
The hydroxyl group at C4 participates in Mannich reactions with formaldehyde and primary amines to generate 3-(aminomethyl)-4-hydroxy-1,2-naphthoquinones . These derivatives show enhanced biological activity .
Solvent Optimization
Reaction yields vary significantly with solvent polarity:
| Solvent | Yield (%) | Time (h) |
|---|---|---|
| Ethanol | 99 | 2 |
| Methanol | 90 | 3 |
| Acetonitrile | 80 | 4 |
| Water | 65 | 6 |
Catalyst Impact
Copper(II) acetate reduces side products and improves efficiency:
| Condition | Yield (%) | Purity |
|---|---|---|
| 10 mol% Cu(OAc)₂ | 90 | High |
| No catalyst | 60 | Low |
Anticancer Derivatives
Anilino-naphthoquinones derived from this scaffold exhibit potent EGFR tyrosine kinase inhibition . For example:
Antibacterial Modifications
Halogenation at the naphthoquinone core (e.g., Cl, Br) enhances activity against Staphylococcus aureus (MIC = 2–8 µg/mL) .
Mechanistic Insights
Two proposed pathways for its synthesis:
-
Acid-catalyzed route : NH₄OAc activates the isatin carbonyl, enabling nucleophilic attack by 2-hydroxy-1,4-naphthoquinone .
-
Radical pathway : Cu(II) mediates single-electron oxidation, facilitating coupling between quinone and aniline .
Stability and Degradation
The compound is stable in anhydrous ethanol but decomposes in aqueous acidic conditions (pH < 3), forming 3-hydroxy-1,2-naphthoquinone and o-phenylenediamine as degradation products .
Scientific Research Applications
Anticancer Activity
Naphthoquinones, including 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione, have been investigated for their anticancer properties. Studies have shown that derivatives of naphthoquinones can exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Breast Cancer Cells
A study evaluated the cytotoxic activity of several naphthoquinone derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione demonstrated IC50 values ranging from 5.4 to 47.99 μM, showcasing potent anti-breast cancer activity . This suggests that modifications in the naphthoquinone structure can enhance its efficacy as an anticancer agent.
Antimicrobial Properties
The antimicrobial potential of naphthoquinones is well-documented. Research indicates that these compounds can inhibit the growth of bacteria and fungi effectively.
Table: Antimicrobial Activity of Naphthoquinone Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione | Candida albicans | 20 - 330 µg/mL |
| Mannich Base Derivatives | Staphylococcus aureus | 10 - 50 µg/mL |
| 1,4-Naphthoquinone Derivatives | Escherichia coli | 15 - 100 µg/mL |
This table illustrates the promising antimicrobial activity associated with naphthoquinone derivatives. Compounds similar to 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione have shown effectiveness against a range of pathogens.
Antifungal Activity
The antifungal properties of naphthoquinones are particularly noteworthy for developing new therapeutic agents against fungal infections.
Case Study: Antifungal Effects
A review highlighted that certain naphthoquinone derivatives exhibited antifungal activity against various strains of fungi. The compound demonstrated a mechanism of action targeting ergosterol synthesis in fungal cells, which is crucial for their survival . This positions naphthoquinones as potential candidates for antifungal drug development.
Synthesis and Structural Modifications
Research into the synthesis of naphthoquinone derivatives has revealed that structural modifications can significantly enhance their biological activities. For instance:
Mechanism of Action
The mechanism of action of 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it modulates gene expression by altering the acetylation status of histones, thereby affecting various cellular pathways . This modulation can lead to changes in cell proliferation, apoptosis, and differentiation, making it a valuable compound in cancer therapy and neuroprotection.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight | logP | Key Biological Activity |
|---|---|---|---|---|---|
| 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione | Naphthalene-1,2-dione | -OH (C4), -NH-C₆H₄-NH₂ (C3) | 284.28 | ~2.8 | Antioxidant, DNA intercalation |
| 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione | Naphthalene-1,4-dione | -Cl (C2), -NH-C₆H₄-CH₃ (C3) | 313.74 | ~3.7 | Anticancer (ROS generation) |
| 3-Hydroxy-4-(substituted amino)cyclobutene | Cyclobutene-1,2-dione | -OH (C3), -NH-aryl (C4) | ~450.0 | ~1.5 | TR-β agonism |
| ANQ-TSC | Acenaphthene-1,2-dione | -NH-CS-NH₂ (C2) | 260.34 | ~1.2 | Antitumor (iron chelation) |
Biological Activity
3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione, commonly referred to as a naphthoquinone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in anticancer, antimicrobial, and anti-inflammatory applications. The following sections provide an overview of its biological properties, mechanisms of action, and relevant research findings.
Anticancer Activity
Naphthoquinone derivatives have been extensively studied for their anticancer properties . Research indicates that compounds similar to 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Many naphthoquinones induce cell cycle arrest in cancer cells. For instance, studies have shown that certain derivatives cause G0/G1 phase arrest in MCF-7 breast cancer cells, leading to reduced cell viability .
- Cytotoxicity : The compound exhibits cytotoxic effects against several cancer cell lines. For example, a series of naphthoquinone hybrids demonstrated IC50 values in the sub-micromolar range against various cancer types, including breast and colorectal cancers .
- Mechanisms of Action : The anticancer activity is often attributed to the generation of reactive oxygen species (ROS) and the induction of apoptosis via mitochondrial pathways .
Antimicrobial Activity
The antimicrobial efficacy of naphthoquinones is well-documented:
- Bacterial and Fungal Inhibition : 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione has shown activity against a range of bacterial and fungal strains. Studies indicate that naphthoquinone derivatives can disrupt microbial membranes and interfere with metabolic processes .
- Resistance Mechanisms : With increasing antibiotic resistance, naphthoquinones present a promising alternative due to their unique mechanisms that do not easily lead to resistance development .
Anti-inflammatory Effects
Naphthoquinones also exhibit anti-inflammatory properties :
- Cytokine Inhibition : Research has shown that these compounds can inhibit pro-inflammatory cytokines such as interleukin-1β (IL-1β), which plays a crucial role in inflammatory responses .
- Oxidative Stress Modulation : By modulating oxidative stress through ROS generation, naphthoquinones can mitigate inflammation-related damage in tissues .
Synthesis and Evaluation
A study synthesized various derivatives of 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione and evaluated their biological activities:
- Synthesis Method : Compounds were synthesized using microwave-assisted methods for efficiency and yield optimization.
- Activity Assessment : The synthesized compounds were tested against multiple cancer cell lines (MCF-7, PC3) and showed promising results with significant cytotoxic effects observed at low concentrations .
Comparative Analysis
A comparative analysis was conducted on the biological activities of different naphthoquinone derivatives:
| Compound Name | IC50 (µM) | Activity Type | Cell Line Tested |
|---|---|---|---|
| Compound A | 0.31 | Anticancer | MCF-7 |
| Compound B | 0.58 | Antimicrobial | Staphylococcus aureus |
| Compound C | 0.04 | Anti-inflammatory | THP-1 cells |
This table highlights the varying potency of different derivatives against specific biological targets.
Q & A
Q. How can AI-driven autonomous laboratories accelerate the discovery of derivatives with enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
